A Deep Dive into the Theoretical and Computational Landscape of 2,5-Di(1-naphthyl)-1,3,4-oxadiazole
A Deep Dive into the Theoretical and Computational Landscape of 2,5-Di(1-naphthyl)-1,3,4-oxadiazole
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
2,5-Di(1-naphthyl)-1,3,4-oxadiazole (BND) is a molecule of significant interest owing to the unique electronic and structural properties conferred by its constituent naphthyl and oxadiazole moieties. The 1,3,4-oxadiazole ring is a well-known pharmacophore, and its combination with the bulky, aromatic naphthyl groups suggests potential applications in materials science and medicinal chemistry. A thorough understanding of its structural, vibrational, and electronic characteristics is paramount for exploring its utility. This technical guide synthesizes the findings from theoretical and computational investigations, providing a comprehensive overview for researchers, scientists, and professionals in drug development.
Recent studies have employed a combination of experimental techniques and computational methods to elucidate the properties of BND. Spectroscopic methods such as Fourier-transform infrared (FT-IR), FT-Raman, and nuclear magnetic resonance (NMR) spectroscopy have been used to experimentally characterize the molecule.[1][2] These experimental findings have been corroborated and further explained by theoretical calculations, primarily based on Density Functional Theory (DFT).[1][2]
Molecular Structure and Geometry
The optimized molecular structure of BND has been determined through DFT calculations. These theoretical predictions of bond lengths and angles have been compared with experimental data where available, showing a satisfactory correlation.[1][2]
Table 1: Selected Calculated Bond Lengths and Angles of 2,5-Di(1-naphthyl)-1,3,4-oxadiazole
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=N | 1.299 Å |
| N-N | 1.381 Å | |
| C-O | 1.368 Å | |
| C-C (Oxadiazole-Naphthyl) | 1.46 Å | |
| C-C (Oxadiazole ring) | 1.43 Å | |
| C-H | 1.08 Å | |
| Bond Angle | C-C-C | 115.6° - 124.5° |
Data sourced from DFT calculations.[2]
The C=N, N-N, and C-O bond lengths within the oxadiazole ring are calculated to be 1.299 Å, 1.381 Å, and 1.368 Å, respectively.[1][2] The carbon-carbon bond linking the oxadiazole ring to the naphthyl groups is 1.46 Å.[2] The C-H bond lengths are typically around 1.08 Å.[2] The C-C-C bond angles in the naphthyl rings range from 115.6 to 124.5 degrees.[2]
Vibrational Analysis
Vibrational spectroscopy, including FT-IR and FT-Raman, provides insights into the molecular vibrations of BND. DFT calculations have been employed to predict the vibrational wavenumbers, which show good agreement with the experimental spectra.[1][2]
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for Key Modes of 2,5-Di(1-naphthyl)-1,3,4-oxadiazole
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) |
| C-H Stretching | 3048 | 3061 | 3132-3057 |
| C=N Stretching | 1529 (sharpest peak) | 1579 | 1523 (second sharpest) |
Data compiled from experimental and theoretical studies.[1]
The C-H stretching vibrations are observed experimentally at 3048 cm⁻¹ in the FT-IR spectrum and 3061 cm⁻¹ in the FT-Raman spectrum, consistent with the calculated range of 3132-3057 cm⁻¹.[1] The C=N stretching vibration, a characteristic band for the oxadiazole ring, appears as the most intense peak in the experimental IR spectrum at 1529 cm⁻¹ and at 1579 cm⁻¹ in the Raman spectrum.[1] The corresponding theoretical IR peak is assigned as the second sharpest at 1523 cm⁻¹.[1]
Electronic Properties
The electronic properties of BND have been investigated using Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) surface analysis.[1][2]
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of a molecule. A large energy gap indicates high stability.[1] The analysis of BND reveals a sizable energy gap, confirming the molecule's stability.[1]
Molecular Electrostatic Potential (MEP)
The MEP surface provides a visual representation of the charge distribution and is used to identify reactive sites for electrophilic and nucleophilic attacks.[1][2] For BND, the MEP analysis reveals the charge distribution and active spots within the molecule.[1]
Experimental and Computational Protocols
Experimental Methodologies
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Sample Preparation: A 97% pure powder sample of 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole was used for experimental analysis.[1]
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FT-IR Spectroscopy: The FT-IR spectrum was recorded using the KBr disc method on a Perkin Elmer BX spectrometer in the range of 4000-400 cm⁻¹.[1]
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FT-Raman Spectroscopy: The FT-Raman spectrum was captured in the range of 3500-10 cm⁻¹.[1]
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NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were collected using an Agilent 600 MHz NMR apparatus with a 14.1 Tesla field power.[1] The solvent used was THF-d8.[1]
Computational Methodologies
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Software: Gaussian 09 software was utilized for all theoretical calculations.[1]
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Method: Density Functional Theory (DFT) was the primary computational method.[1][2]
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Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method was employed to theoretically predict chemical shift values in the THF solvent.[1]
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow of the theoretical and computational studies performed on 2,5-Di(1-naphthyl)-1,3,4-oxadiazole.
Caption: Computational workflow for the theoretical analysis of 2,5-Di(1-naphthyl)-1,3,4-oxadiazole.
Conclusion
The synergistic approach of combining experimental spectroscopy with theoretical DFT calculations has provided a detailed understanding of the structural, vibrational, and electronic properties of 2,5-Di(1-naphthyl)-1,3,4-oxadiazole. The good agreement between theoretical and experimental data validates the computational models used. This comprehensive characterization serves as a foundational resource for researchers and scientists, enabling further exploration of BND in various applications, including the design of novel pharmaceuticals and advanced materials. The stability of the molecule, as indicated by its large HOMO-LUMO gap, makes it a promising scaffold for future derivatization and development.
